Chemical abstract service details for N-[2-(3-bromophenoxy)ethyl]acetamide
Chemical abstract service details for N-[2-(3-bromophenoxy)ethyl]acetamide
A Comprehensive Technical Guide to N-[2-(3-bromophenoxy)ethyl]acetamide
Compound Identification and Profile
N-[2-(3-bromophenoxy)ethyl]acetamide is a substituted acetamide derivative. Its structure, featuring a bromophenoxy group linked to an N-acetylated ethylamine chain, makes it a valuable intermediate in organic synthesis. The presence of the bromine atom on the phenyl ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, which is a common strategy in the development of more complex molecules, including potential pharmaceutical agents.
The core utility of this compound lies in its bifunctional nature. The acetamide group can influence solubility and participate in hydrogen bonding, while the bromophenoxy moiety serves as a versatile synthetic handle. Understanding its fundamental properties is the first step toward its effective application in a research and development context.
Key Identifier:
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CAS Registry Number: 39863-12-6
Physicochemical and Spectroscopic Data
Precise characterization is fundamental to ensuring the identity and purity of a chemical substance. The properties of N-[2-(3-bromophenoxy)ethyl]acetamide are summarized below. This data is critical for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C10H12BrNO2 | N/A |
| Molecular Weight | 258.11 g/mol | N/A |
| Physical State | Solid | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Likely soluble in water | [1] |
Note: Comprehensive, experimentally verified data for this specific compound is limited in publicly available literature. The provided information is based on available safety data sheets and structural analogs.
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¹H NMR: Protons on the ethyl chain would appear as distinct triplets. The aromatic protons would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The acetyl group would present as a singlet, and the amide proton would be a broad singlet or triplet.
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¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, the methyl carbon of the acetyl group, and the six aromatic carbons, with the carbon attached to the bromine atom being significantly influenced.
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IR Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1650 cm⁻¹, an N-H bend (amide II band) around 1550 cm⁻¹, and C-O-C stretching from the ether linkage.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis Protocol: N-Acetylation of 2-(3-bromophenoxy)ethanamine
The most direct and common method for preparing N-[2-(3-bromophenoxy)ethyl]acetamide is through the N-acetylation of its corresponding primary amine precursor, 2-(3-bromophenoxy)ethanamine. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-[2-(3-bromophenoxy)ethyl]acetamide.
Step-by-Step Methodology
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(3-bromophenoxy)ethanamine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. The purpose of the base is to scavenge the acidic byproduct (acetic acid) that is formed during the reaction, driving the equilibrium towards the product.[2]
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Acylation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of acetic anhydride (or acetyl chloride) dropwise to the stirred solution. The dropwise addition and cooling are crucial to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]
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Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[2-(3-bromophenoxy)ethyl]acetamide.[3]
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Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS).
Applications in Research and Development
While not an end-product itself, N-[2-(3-bromophenoxy)ethyl]acetamide and its derivatives are of interest in medicinal chemistry and materials science.[4]
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Pharmaceutical Intermediates: The bromo-functional group is a key site for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular scaffolds. These scaffolds are often explored in the discovery of novel therapeutic agents.
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Probe Synthesis: The core structure can be incorporated into chemical probes designed to study biological systems.
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Fragment-Based Drug Discovery: As a small molecule fragment, it can be used in screening libraries to identify initial binding interactions with protein targets, which can then be optimized into more potent leads.
Safety, Handling, and Storage
Proper handling of N-[2-(3-bromophenoxy)ethyl]acetamide is essential to ensure laboratory safety. While a specific safety data sheet for this compound is not widely available, data from analogous acetamide compounds should be considered.
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Hazard Classification: Based on related compounds, it should be treated as harmful if swallowed.[1][5] It may cause skin, eye, and respiratory irritation.[6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[5] All work should be conducted in a well-ventilated chemical fume hood.[6]
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First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
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Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[7]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]
Conclusion
N-[2-(3-bromophenoxy)ethyl]acetamide is a synthetically useful chemical intermediate whose value lies in its adaptable structure. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective use in research and development pipelines. The protocols and data presented in this guide provide a foundational framework for scientists working with this and structurally related compounds.
References
- ThermoFisher Scientific. (2010, September 23). Safety Data Sheet.
- Sigma-Aldrich. N-(2-(3-FLUORO-PHENYL)-ETHYL)-ACETAMIDE AldrichCPR.
- Fisher Scientific. (2010, September 23). Safety Data Sheet.
- Fisher Scientific. (2010, November 5). Safety Data Sheet.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide.
- The Royal Society of Chemistry. (2014). Supplementary Information.
- AK Scientific, Inc. Safety Data Sheet: 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide.
- PubChem. N-[2-(3-fluorophenoxy)ethyl]acetamide.
- PubChem. N-(3-Bromophenyl)acetamide.
- Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. National Center for Biotechnology Information.
- Organic Syntheses. n-bromoacetamide.
- Wikipedia. Acetamide.
- Patsnap Synapse. (2024, June 14). What is Acetamide used for?.
- U.S. Environmental Protection Agency. (2023, November 1). Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-.
- Cheméo. Chemical Properties of Acetamide, N-ethyl- (CAS 625-50-3).
- Google Patents. (2009). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
- Sigma-Aldrich. N-[1-(4-bromophenyl)ethyl]acetamide.
- The University of Aberdeen Research Portal. N-(2-bromophenyl)acetamide.
- PubChem. Ethylacetamide.
- BLDpharm. N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide.
- Sigma-Aldrich. N-[1-(4-bromophenyl)ethyl]acetamide.
- Chemos GmbH&Co.KG. Safety Data Sheet: N-Ethylacetamide.
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